molecular formula C19H23NO2 B2534242 N-phenyl-4-(4-propylphenoxy)butanamide CAS No. 692759-86-7

N-phenyl-4-(4-propylphenoxy)butanamide

Cat. No. B2534242
CAS RN: 692759-86-7
M. Wt: 297.398
InChI Key: RSCABRJITXSGLY-UHFFFAOYSA-N
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Description

N-phenyl-4-(4-propylphenoxy)butanamide, also known as flunarizine, is a chemical compound that belongs to the family of calcium channel blockers. Flunarizine has been extensively studied for its potential therapeutic applications in various diseases, including migraine, epilepsy, and Parkinson's disease.

Scientific Research Applications

Synthesis and Biological Activities

N-phenyl-4-(4-propylphenoxy)butanamide and its derivatives have been synthesized and tested for various biological activities. For instance, the synthesis and antifungal activities of N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides were evaluated against a range of fungi. Compounds with specific substituents showed good to excellent activities against certain fungi, highlighting the potential of these compounds in antifungal applications (Lee et al., 1999).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM), which is a series including similar compounds, were studied in rats. The study revealed that these compounds have low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours, indicating their potential for clinical development for androgen-dependent diseases (Wu et al., 2006).

Anticonvulsant Activity

New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides were synthesized and showed broad spectra of activity in preclinical seizure models. This suggests their potential as new hybrid anticonvulsant agents, combining chemical fragments of well-known antiepileptic drugs (Kamiński et al., 2015).

Tyrosinase and Melanin Inhibitors

N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase, revealing compounds with significant biological activity. This research suggests their utility in developing depigmentation drugs with minimal side effects (Raza et al., 2019).

Environmental and Health Considerations

Studies on bisphenol A (BPA) and its analogues, including compounds structurally related to N-phenyl-4-(4-propylphenoxy)butanamide, have raised concerns about their endocrine-disruptive effects on aquatic organisms and potential human health implications. Research indicates widespread human and wildlife exposure to BPA, necessitating careful study of the health effects of such compounds (Kang et al., 2007).

properties

IUPAC Name

N-phenyl-4-(4-propylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-7-16-11-13-18(14-12-16)22-15-6-10-19(21)20-17-8-4-3-5-9-17/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCABRJITXSGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(4-propylphenoxy)butanamide

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